![molecular formula C13H11N3OS B2716755 methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether CAS No. 128433-02-3](/img/structure/B2716755.png)
methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether
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Description
Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a chemical compound with a molecular formula of C15H12N4OS. It is commonly referred to as MPTP and is used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Organic Light-Emitting Diode (OLED) Materials
The compound has been used in the synthesis of platinum (II) complexes, which are efficient organic light-emitting structures . These complexes are important phosphor materials for modern photovoltaic devices .
Fluorescent Sensing
The compound has been grafted onto graphene quantum dots (GQDs) surface via a diazonium chemistry method . The modified GQDs exhibit multicolor photoluminescence (PL), which is desirable for applications in fluorescent sensing .
Photocatalysis
The modified GQDs, as mentioned above, also have potential applications in photocatalysis .
Photovoltaics
The photophysical properties of the platinum (II) complexes synthesized using the compound make them suitable for applications in photovoltaics .
Antioxidant and Cytotoxic Effects
Bioimaging
The modified GQDs can also be used in bioimaging due to their particular photoluminescence (PL) properties .
Drug Discovery and Synthesis
Inhibition of Linoleate Oxygenase Activity
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles, which include the compound, represent a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 .
properties
IUPAC Name |
4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-17-11-5-3-10(4-6-11)12-9-18-13(15-12)16-8-2-7-14-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOASPKPKZVTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325650 |
Source
|
Record name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether | |
CAS RN |
128433-02-3 |
Source
|
Record name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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